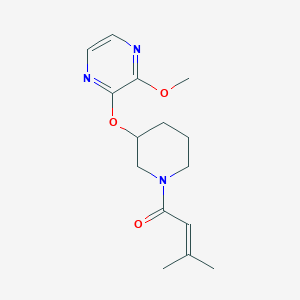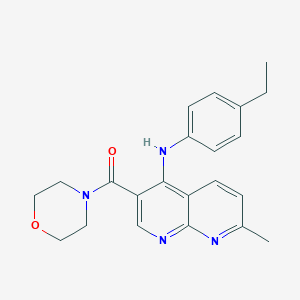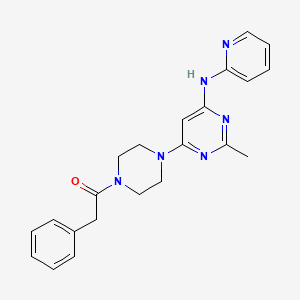
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one" is a novel bicyclic system that incorporates a 1,2,4-oxadiazole ring, known for its potential biological activity. The structure of similar compounds has been confirmed by various spectroscopic methods, suggesting the importance of the 1,2,4-oxadiazole moiety in biological applications .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves condensation reactions. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . Similarly, oxidative cyclization using chloramine-T has been employed to synthesize novel (pyrazol-3-yl)-1,3,4-oxadiazole derivatives . These methods highlight the versatility of synthetic approaches for constructing the oxadiazole ring system.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. For example, the conformational polymorphism observed in compounds like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole indicates that slight changes in molecular conformation can significantly impact the crystal packing and stability of these compounds . This suggests that the molecular structure of "this compound" would also be critical for its biological function.
Chemical Reactions Analysis
The reactivity of the 1,2,4-oxadiazole ring is often exploited in the synthesis of biologically active compounds. For instance, the reaction of N-substituted chloroacetamide with 2-mercapto-5-(pyridin-3′-yl- or 4′-yl)-1,3,4-oxadiazole has been used to synthesize thioacetamide derivatives . The antimicrobial activity of these compounds suggests that the 1,2,4-oxadiazole ring can be a versatile scaffold for the development of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the presence of a cyclopropyl group and various substituents can affect the compound's density, lattice energy, and stability, as seen in the study of polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Prediction of Biological Activity
The synthesis of novel bicyclic systems, including compounds similar to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one", demonstrates the chemical interest in oxadiazole derivatives. A study by Kharchenko, Detistov, and Orlov (2008) on polycyclic systems containing the 1,2,4-oxadiazole ring highlights the one-pot condensation processes used to create these compounds. The biological activity of these synthesized compounds was predicted, showcasing their potential in medical and pharmaceutical applications Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds.
Anticancer and Antimicrobial Activities
Further research into 1,2,4-oxadiazole derivatives reveals their potential as anticancer and antimicrobial agents. Zhang et al. (2005) discovered a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, which showed good activity against several breast and colorectal cancer cell lines. This study underscores the therapeutic potential of oxadiazole derivatives in cancer treatment Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Neurological Applications
The neurological applications of similar compounds are explored through their binding affinity to the GABAA/benzodiazepine receptor. A study by Tenbrink, Im, Sethy, Tang, and Carter (1994) on imidazo[1,5-a]quinoxaline amides and carbamates, which share structural features with oxadiazole derivatives, demonstrated a range of intrinsic efficacies. These findings suggest potential uses in neurological disorders and as sedatives or anesthetics Tenbrink, R., Im, W., Sethy, V., Tang, A. H., & Carter, D. (1994). Journal of Medicinal Chemistry.
Electronic and Photoluminescent Applications
On the materials science front, oxadiazole derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and photoluminescent materials. Jin et al. (2014) developed efficient OLEDs using iridium complexes with oxadiazole ligands, demonstrating the role of these compounds in improving device performance and efficiency Jin, Y., Wang, C.-C., Xue, L.-S., Li, T.-Y., Zhang, S., Liu, X., Liang, X., Zheng, Y.-X., & Zuo, J. (2014). Journal of Organometallic Chemistry.
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-10-4-11(17)6-12(5-10)20-7-9(3-13(20)21)15-18-14(19-22-15)8-1-2-8/h4-6,8-9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEBBZMBDXWLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)



![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)





